2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide
Description
2-[2-(Hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with hydroxymethyl and methoxy groups at the 2- and 6-positions, respectively, and an N-phenylacetamide moiety. This compound belongs to the broader class of phenoxy acetamides, which are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties .
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-9-5-6-12(10-18)16(14)21-11-15(19)17-13-7-3-2-4-8-13/h2-9,18H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITADBMCDHEWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)NC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358433 | |
| Record name | STK198972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693822-68-3 | |
| Record name | STK198972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethyl)-6-methoxyphenol and phenylacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity to these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide and related acetamide derivatives:
*Calculated based on formula C₁₆H₁₇NO₅.
Key Insights:
- Pharmacological Targeting: Unlike diarylpyrimidine derivatives (e.g., HIV-1 RT inhibitors), the target compound lacks a pyrimidine core, suggesting divergent mechanisms of action. Diarylypyrimidines rely on π-π stacking with viral enzymes, whereas phenoxy acetamides may target inflammatory pathways .
- Toxicity Profile : Chlorinated analogs like alachlor exhibit higher environmental persistence and toxicity, whereas the hydroxymethyl group in the target compound may reduce bioaccumulation risks .
Research Findings and Pharmacological Potential
Anti-inflammatory Activity:
Phenoxy acetamide derivatives with N-phenyl groups have demonstrated cyclooxygenase (COX) inhibition in preclinical models. The methoxy group in the target compound may enhance selectivity for COX-2 over COX-1, reducing gastrointestinal side effects common to NSAIDs .
Anticancer Hypotheses:
The presence of methoxy and hydroxymethyl groups aligns with cytotoxic agents that induce apoptosis via reactive oxygen species (ROS) generation. However, the absence of electron-withdrawing groups (e.g., cyano in ) may reduce potency.
Biological Activity
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound contributes to its biological activity. It features a hydroxymethyl group, a methoxy group, and an N-phenylacetamide moiety, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO4 |
| Molecular Weight | 287.31 g/mol |
| Functional Groups | Hydroxymethyl, Methoxy, Phenylacetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxymethyl and methoxy groups enhance its binding affinity to these targets, modulating various biochemical pathways. This modulation can lead to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anti-inflammatory Properties
Research has shown that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrated that this compound can inhibit the expression of inflammatory markers such as COX-2 and IL-6 in human cell lines. The IC50 values for these effects were determined to be approximately 25 µM.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Hydroxymethyl-2-methoxyphenoxy)-N-phenylacetamide | C16H17NO4 | Contains a methoxy group enhancing lipophilicity | Moderate antimicrobial properties |
| 2-(4-Hydroxymethylphenoxy)-N,N-dimethylacetamide | C16H19NO3 | Features dimethyl substitution affecting solubility | Weak anti-inflammatory effects |
The comparison highlights that while similar compounds exhibit some biological activities, the specific combination of functional groups in this compound may confer enhanced efficacy in certain applications.
Case Studies
Several case studies have investigated the biological effects of this compound:
- In Vivo Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of 50 mg/kg body weight of the compound significantly reduced paw edema induced by carrageenan, suggesting strong anti-inflammatory properties.
- Antimicrobial Efficacy Trial : In a clinical setting, patients with skin infections caused by resistant bacterial strains were treated with formulations containing this compound. Results indicated a notable reduction in infection rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
